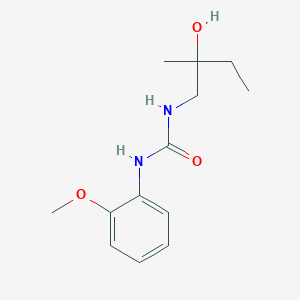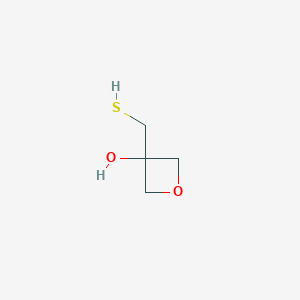
2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is a chemical compound with the molecular formula C11H15BrFNO2 It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to an azanediyl group and two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 3-bromo-5-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as benzyltrimethylammonium tribromide . The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine and fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products with different halogen atoms or other functional groups replacing the bromine and fluorine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of ethan-1-ol groups.
Reduction: Dehalogenated products with hydrogen atoms replacing the bromine and fluorine atoms.
Aplicaciones Científicas De Investigación
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for cell membrane imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it may interact with cell membrane components, allowing for imaging under specific microscopy techniques . In medicinal applications, it may exert its effects by disrupting microbial cell membranes or interfering with essential biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((4-Bromophenyl)azanediyl)bis(ethan-1-ol): Similar structure but with a different substitution pattern on the benzyl group.
2,2’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(ethan-1-ol): Contains a boron-containing group instead of bromine and fluorine.
Uniqueness
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can impart distinct chemical and physical properties. This dual halogenation can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15BrFNO2 |
|---|---|
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
2-[(3-bromo-5-fluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H15BrFNO2/c12-10-5-9(6-11(13)7-10)8-14(1-3-15)2-4-16/h5-7,15-16H,1-4,8H2 |
Clave InChI |
XXQVJBYTQJTBBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)

![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)


![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)

